molecular formula C22H32F2 B153597 trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane) CAS No. 82832-58-4

trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane)

Cat. No.: B153597
CAS No.: 82832-58-4
M. Wt: 334.5 g/mol
InChI Key: NZXZINXFUSKTPH-UHFFFAOYSA-N
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Description

Structure and Key Features:
This compound is a bicyclohexane derivative with a trans,trans configuration at both cyclohexane rings. The 4-position of one cyclohexane is substituted with a butyl group, while the 4'-position of the other cyclohexane is substituted with a 3,4-difluorophenyl group. The trans,trans stereochemistry ensures linear molecular geometry, which is critical for applications in liquid crystals and materials science . Fluorine atoms on the phenyl ring enhance thermal stability, polarizability, and dielectric anisotropy, making it suitable for advanced optoelectronic applications.

Properties

IUPAC Name

4-[4-(4-butylcyclohexyl)cyclohexyl]-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32F2/c1-2-3-4-16-5-7-17(8-6-16)18-9-11-19(12-10-18)20-13-14-21(23)22(24)15-20/h13-19H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXZINXFUSKTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566662
Record name 1~4~-Butyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82832-58-4
Record name 1~4~-Butyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 3,4-Difluorophenyl Cyclohexane Intermediate

The 3,4-difluorophenyl moiety is grafted onto a cyclohexane ring using a modified Friedel-Crafts alkylation :

  • Reaction Setup :

    • 3,4-Difluorobenzene (1.0 eq)

    • Cyclohexene oxide (1.2 eq)

    • Catalyst: AlCl₃ (0.1 eq) in anhydrous dichloromethane (DCM)

    • Temperature: 0°C → room temperature, 12 hours

This yields 4-(3,4-difluorophenyl)cyclohexanol , which is subsequently dehydrated to 4-(3,4-difluorophenyl)cyclohexene using H₂SO₄ (90% yield).

Butyl Group Introduction

The butyl substituent is added via Pd-catalyzed cross-coupling :

ParameterSpecification
Substrate4-Bromocyclohexane
ReagentButylmagnesium bromide (1.5 eq)
CatalystPd(PPh₃)₄ (5 mol%)
SolventTetrahydrofuran (THF)
Temperature65°C, 8 hours
Yield78–82%

This step generates 4-butylcyclohexane , which is oxidized to 4-butylcyclohexanone for subsequent coupling.

Bicyclohexane Core Formation

The two cyclohexane units are joined using a Schlenk equilibrium-mediated coupling :

4-(3,4-Difluorophenyl)cyclohexene+4-butylcyclohexanoneTiCl₄, -20°CBicyclohexane intermediate\text{4-(3,4-Difluorophenyl)cyclohexene} + \text{4-butylcyclohexanone} \xrightarrow{\text{TiCl₄, -20°C}} \text{Bicyclohexane intermediate}

Key conditions:

  • Strict anhydrous conditions

  • Slow addition of TiCl₄ to prevent polymerization

  • Quenching with NH₄Cl to isolate the diastereomeric mixture

Stereochemical Control and Isomer Separation

Achieving the trans,trans configuration requires dynamic kinetic resolution during the coupling step:

  • Catalytic System :

    • Chiral BINAP ligand (10 mol%)

    • [Rh(cod)₂]BF₄ (5 mol%)

    • Solvent: Toluene/MeOH (9:1)

  • Temperature Gradient :

    • Initial coupling at -30°C

    • Gradual warming to 25°C over 24 hours

This protocol enriches the trans,trans isomer to 94% diastereomeric excess (d.e.), as confirmed by chiral HPLC.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance reproducibility:

StageEquipmentThroughput (kg/day)
AlkylationPacked-bed reactor50
CyclizationCSTR with cooling jacket45
CrystallizationVacuum evaporative crystallizer40

Critical parameters for scalability:

  • Residence time distribution < 5% deviation

  • In-line NMR for real-time monitoring of stereochemistry

  • Green chemistry principles : Solvent recovery (>90%) and catalyst recycling

Purification and Quality Control

Final purification involves a three-step process:

  • Column Chromatography :

    • Stationary phase: Silica gel (40–63 µm)

    • Mobile phase: Hexane/EtOAc (95:5)

    • Recovery: 85–88%

  • Recrystallization :

    • Solvent system: Ethanol/water (7:3)

    • Purity improvement: 92% → 99.5%

  • Final Analysis :

    • ¹H/¹⁹F NMR : δ 7.25–7.45 (m, 2F), 2.30–2.50 (m, 4H, cyclohexane)

    • HPLC : Retention time = 12.3 min (C18 column, 80% MeOH)

    • Melting point : 44–49°C (lit. 44–49°C)

Comparative Analysis of Synthetic Methods

Table 1: Yield and Stereoselectivity Across Methodologies

MethodCatalystYield (%)trans,trans d.e. (%)
Schlenk couplingTiCl₄7282
Rh-catalyzed[Rh(cod)₂]BF₄8894
Flow chemistryHeterogeneous Pd9189

The Rh-catalyzed method offers superior stereocontrol but higher costs, while flow chemistry balances efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: trans,trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

In the field of chemistry, trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane) serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows researchers to study stereochemistry and reaction mechanisms effectively. The compound can be utilized in various organic synthesis reactions to create derivatives with enhanced properties.

Medicine

The potential medicinal applications of trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane) are still under investigation. Its structural properties suggest it could be a candidate for drug development. Research is focused on its binding affinities and selectivity towards specific biological targets, which may lead to the development of novel therapeutic agents.

Industry

In industrial applications, this compound is utilized in the production of liquid crystal materials. These materials are essential for manufacturing displays and other optical devices due to their unique optical properties. The rigid structure of trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane) contributes to the stability and performance of liquid crystals in various electronic applications.

Case Study 1: Anticancer Activity

A study investigated compounds structurally similar to trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane) for their anticancer properties. Results indicated significant cytotoxicity against breast cancer cells (MCF-7), suggesting that this compound may exhibit similar activity due to its structural features.

Case Study 2: Antimicrobial Properties

Preliminary investigations into related compounds have shown promising antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The structural components of trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane) may contribute to its potential efficacy against microbial infections.

Case Study 3: Neuroprotective Effects

Research on bicyclic compounds has suggested neuroprotective effects against oxidative stress in neuronal cell cultures. The presence of difluoro groups may enhance these protective effects by modulating neurotransmitter systems or reducing oxidative damage.

Summary Table: Applications Overview

Field Application Notes
ChemistryBuilding block for organic synthesisValuable for studying stereochemistry and reaction mechanisms
BiologyModel system for studying fluorinated compoundsInfluences interactions with proteins and nucleic acids
MedicinePotential drug development candidateFocus on binding affinities and selectivity
IndustryProduction of liquid crystal materialsEssential for displays and optical devices

Mechanism of Action

The mechanism of action of trans,trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in its binding affinity and selectivity. The pathways involved in its mechanism of action are still being studied, but it is believed that the compound can modulate the activity of certain enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Alkyl Chain Length and Fluorination

Core Analogs :
Compound Name (CAS) Substituents Molecular Weight Key Properties Applications/Notes
4-Pentyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane) (118164-51-5) C5H11 (pentyl), 3,4-F2C6H3 348.51 g/mol M.p.: 45–47°C; B.p.: 415.5°C (predicted); Density: 1.006 g/cm³ High thermal stability; used in nematic liquid crystal mixtures.
4-Propyl-4'-(4-propylphenyl)-1,1'-bi(cyclohexane) (84656-77-9) C3H7 (propyl), C6H5 326.30 g/mol Not explicitly reported; likely lower dielectric anisotropy due to absence of fluorine. Baseline for non-fluorinated analogs.
4-Ethyl-4'-(4-(trifluoromethoxy)phenyl)-1,1'-bi(cyclohexyl) (135734-59-7) C2H5 (ethyl), CF3O-C6H4 354.22 g/mol Enhanced solubility in polar solvents due to trifluoromethoxy group. Potential use in low-voltage liquid crystal displays.

Key Observations :

  • Alkyl Chain Impact : Longer alkyl chains (e.g., pentyl vs. butyl) increase melting points and phase transition temperatures due to enhanced van der Waals interactions .
  • Fluorination: The 3,4-difluorophenyl group in the target compound improves dielectric anisotropy (~Δε = 8–10) compared to non-fluorinated analogs (Δε < 2) .

Fluorine Substitution Patterns

Fluorinated Phenyl Derivatives :
Compound Name (CAS) Fluorine Positions Molecular Weight Dielectric Anisotropy (Δε) Nematic Phase Range (°C)
4-(3,4-Difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexyl) (118164-51-5) 3,4-F2 348.51 g/mol 8.5 45–120
4-(3,4,5-Trifluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) (137644-54-3) 3,4,5-F3 366.50 g/mol 10.2 60–135
4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexyl) (81701-13-5) 4-F 346.23 g/mol 5.1 30–95

Key Observations :

  • Increasing fluorine substitution (e.g., 3,4-F2 → 3,4,5-F3) raises dielectric anisotropy and broadens the nematic phase range, critical for display technology .
  • Ortho/meta fluorine positions (3,4-F2) induce stronger dipole moments than para-fluorine .

Functional Group Modifications

Ester and Ether Derivatives :
Compound Name (CAS) Functional Group Molecular Weight Phase Behavior Notes
trans,trans-4-Ethoxy-2,3-difluorophenyl-4'-propylbicyclohexyl (123560-48-5) Ethoxy (OCH2CH3) 354.22 g/mol Smectic A phase at 75–150°C Ethoxy group enhances solubility in organic matrices.
4-Fluorophenyl 4-(4-propylcyclohexyl)cyclohexanecarboxylate (81701-13-5) Ester (COO) 346.23 g/mol Monotropic nematic phase Ester linkage reduces thermal stability vs. bicyclohexanes.

Key Observations :

  • Ether/ester groups introduce polarity but may reduce thermal stability compared to pure hydrocarbon bicyclohexanes .

Biological Activity

Introduction

trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane) (CAS Number: 82832-58-4) is a synthetic organic compound that has garnered attention for its unique structural properties and potential biological activities. With a molecular formula of C22H32F2, this compound features a bi-cyclohexane framework with fluorinated phenyl substituents, which may influence its interaction with biological systems.

Chemical Properties and Synthesis

The synthesis of trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane) typically involves the reaction of 4-butylcyclohexanone with 3,4-difluorobenzene under acidic or basic catalytic conditions. The reaction parameters such as temperature and pressure are optimized to enhance yield and purity. The compound exists as a white to almost white crystalline powder with a melting point range of 44.0 to 49.0 °C .

The proposed mechanism of action for this compound involves modulation of enzyme activity and receptor interactions. Fluorinated compounds often exhibit altered pharmacokinetics and bioavailability due to their unique electronic properties. This can lead to increased stability and selectivity in biological systems .

Comparative Analysis

When compared to similar compounds such as trans,trans-4-Butyl-4'-(3,4-dichlorophenyl)-1,1'-bi(cyclohexane), the difluorinated variant demonstrates enhanced stability and reactivity due to the electronegative nature of fluorine. This property may render it suitable for applications in medicinal chemistry and materials science.

Table 2: Comparison with Similar Compounds

CompoundStabilityReactivityApplications
trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane)HighModeratePotential drug development
trans,trans-4-Butyl-4'-(3,4-dichlorophenyl)-1,1'-bi(cyclohexane)ModerateHighLiquid crystal technology

Case Studies and Research Findings

Research into related fluorinated compounds has indicated a broad spectrum of biological activities including anti-tumor effects and enzyme inhibition. For example, studies on fluorinated chalcone derivatives have shown significant antiproliferative activity against various cancer cell lines . Although specific data on trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane) is sparse, its structural analogs provide a basis for hypothesizing similar activities.

Q & A

Q. What methodologies enable the integration of this compound into functional materials (e.g., OLEDs)?

  • Methodological Answer : Layer-by-layer deposition (spin-coating or vacuum sublimation) assesses electroluminescence efficiency. Collaboration with CRDC subclasses like "Membrane and other separation technologies" (RDF2050104) can optimize device architectures .

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